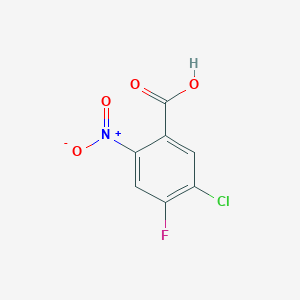
5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diastereomers are stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters . The term “mixture of diastereomers” refers to a substance that contains two or more diastereomers .
Synthesis Analysis
While specific synthesis methods for your compound were not found, the synthesis of diastereomers often involves the reaction of a racemate (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . These can then be separated due to their different physical properties .Molecular Structure Analysis
Diastereomers have different physical properties and reactivity. They have different melting points, boiling points, and densities . In order for diastereomer stereoisomers to occur, a compound must have two or more stereocenters .Chemical Reactions Analysis
The reactions involving diastereomers often result in the formation of new compounds with different physical and chemical properties . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Physical And Chemical Properties Analysis
Diastereomers can have different physical properties and reactivity. They have different melting points, boiling points, and densities . Since enantiomers have identical physical properties, such as solubility and melting point, resolution is extremely difficult. Diastereomers, on the other hand, have different physical properties, and this fact is used to achieve resolution of racemates .Orientations Futures
The future directions in the field of diastereomers could involve the development of more efficient methods for their synthesis and separation . Additionally, the study of their properties and reactivity could lead to new applications in various fields such as pharmaceuticals and materials science .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid involves the synthesis of the oxazole ring followed by the introduction of the cyclopropyl group and carboxylic acid functional group.", "Starting Materials": [ "2-methylpropanenitrile", "Ethyl bromoacetate", "Sodium hydride", "2-amino-2-methylpropanol", "Sodium hydroxide", "Methanesulfonyl chloride", "Sodium bicarbonate", "2-methylcyclopropanecarboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-2-(oxomethyl)propanenitrile by reacting 2-methylpropanenitrile with ethyl bromoacetate in the presence of sodium hydride.", "Step 2: Conversion of 2-methyl-2-(oxomethyl)propanenitrile to 5-(2-methyl-2-oxoethyl)-1,2-oxazole-3-carboxylic acid by reacting with 2-amino-2-methylpropanol and sodium hydroxide.", "Step 3: Protection of the carboxylic acid group by reacting with methanesulfonyl chloride to form the corresponding mesylate.", "Step 4: Introduction of the cyclopropyl group by reacting the mesylate with 2-methylcyclopropanecarboxylic acid in the presence of sodium bicarbonate.", "Step 5: Deprotection of the carboxylic acid group by treatment with sodium hydroxide to yield the final product, a mixture of diastereomers of 5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid." ] } | |
Numéro CAS |
1934415-90-3 |
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



